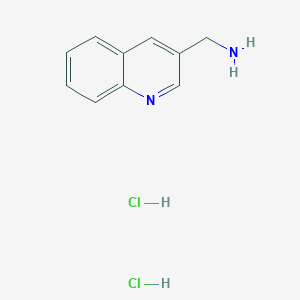
Quinolin-3-ylmethanamine dihydrochloride
Descripción general
Descripción
Quinolin-3-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C10H12Cl2N2 . It is used in laboratory settings and for the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of Quinolin-3-ylmethanamine dihydrochloride consists of a quinoline ring attached to a methanamine group . The InChI code for this compound is 1S/C10H10N2.2ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;;/h1-5,7H,6,11H2;2*1H . The molecular weight of this compound is 231.12 g/mol .Physical And Chemical Properties Analysis
Quinolin-3-ylmethanamine dihydrochloride has a molecular weight of 231.12 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are 230.0377538 g/mol .Aplicaciones Científicas De Investigación
Anticancer Activity
Quinoline derivatives, including quinolin-3-ylmethanamine dihydrochloride, have been extensively studied for their anticancer properties. These compounds have been found to inhibit the growth of various cancer cell lines, including prostate, breast, stomach, pancreas, colon, CNS, and renal cancers, through mechanisms such as cell cycle arrest, apoptosis induction, angiogenesis inhibition, and modulation of nuclear receptor responsiveness (Afzal et al., 2015). Furthermore, quinoline-based compounds have been identified as promising scaffolds for designing new drugs, with a strong position in modern medicinal chemistry due to their easily accessible, well-understood scaffold and druggability (Musioł, 2017).
Antimicrobial and Antifungal Properties
Quinoline derivatives are also recognized for their broad-spectrum antimicrobial and antifungal activities. The structural flexibility of quinoline allows for the synthesis of a variety of derivatives with enhanced bioactivities against microbial pathogens. This versatility makes quinoline a valuable component in the development of new antimicrobial agents to combat resistant strains and emerging infectious diseases (Hussaini, 2016).
Environmental Applications
In addition to biomedical applications, quinoline derivatives have been explored for their utility in environmental protection, particularly as corrosion inhibitors. These compounds have shown effectiveness in protecting metals against corrosion, which is crucial for extending the lifespan of infrastructure and reducing maintenance costs. The high electron density and the ability of quinoline derivatives to form stable chelating complexes with metallic surfaces contribute to their anticorrosive properties (Verma et al., 2020).
Neurological Research
Quinoline compounds have been investigated for their potential in neurological research, particularly in the development of dopamine receptor agonists. These studies aim to understand the mechanisms underlying the selectivity of these compounds for different dopamine receptor subtypes, which is crucial for the treatment of neurological disorders such as Parkinson's disease and schizophrenia (Clark et al., 2005).
Antitubercular Activity
Quinoline hydrazone derivatives have shown promising results as potent antitubercular agents. The synthetic flexibility of quinoline allows for the development of structurally varied hydrazone derivatives, which have been demonstrated to exhibit significant anti-tuberculosis activity. This opens new avenues for the treatment of tuberculosis, especially in the face of rising drug resistance (Mandewale et al., 2017).
Quinolin-3-ylmethanamine dihydrochloride has various scientific research applications, primarily in the fields of medicinal chemistry and pharmacology. Below are some of the notable applications:
Catalysis and Chemical Synthesis :
- Rhodium(III)-catalyzed intermolecular amidation reactions utilize 8-methylquinolines, including derivatives of quinolin-3-ylmethanamine, to produce compounds via C(sp³)-H bond activation (Wang et al., 2014).
- Copper-catalyzed C-H amidation of 8-methylquinolines with N-fluoroarylsulfonimides via Csp(3)-H activation leads to the formation of valuable quinolin-8-ylmethanamine derivatives (Zhang et al., 2016).
Cancer Research :
- Quinolin-8-ylmethanamine derivatives, synthesized via rhodium(III)-catalyzed C(sp3)-H amination, were evaluated for in vitro cytotoxicity against human breast and prostate adenocarcinoma cells, showing potential as anticancer agents (Jeong et al., 2017).
Fluorescent Chemosensors :
- The synthesis of a fluorescent sensor composed of a quinoline group, which shows excellent selectivity and sensitivity for Zn(2+) over other cations, demonstrates the use of quinolin-3-ylmethanamine derivatives in developing sensitive chemosensors (Li et al., 2014).
Antimicrobial and Antiplasmodial Activities :
- The evaluation of functionalized aminoquinolines, including quinolin-3-ylmethanamine derivatives, for their antimicrobial and antiplasmodial activities reveals their potential in treating infections (Vandekerckhove et al., 2015).
Pharmacological Research :
- Quinolines, including quinolin-3-ylmethanamine derivatives, have been studied for their mechanisms of action in inhibiting various biological targets, offering insights into their potential therapeutic applications (Graves et al., 2002).
Propiedades
IUPAC Name |
quinolin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;;/h1-5,7H,6,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPNVIZRWSRIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672587 | |
| Record name | 1-(Quinolin-3-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-3-ylmethanamine dihydrochloride | |
CAS RN |
31842-22-5 | |
| Record name | 1-(Quinolin-3-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinolin-3-ylmethanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



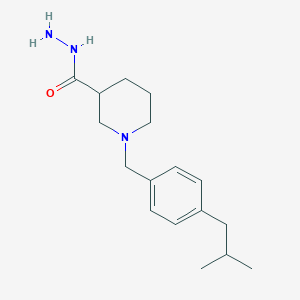
![N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1391295.png)
![{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1391296.png)
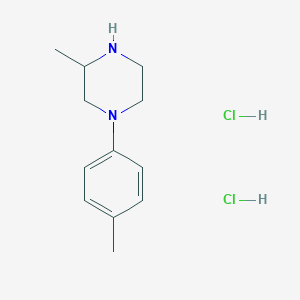
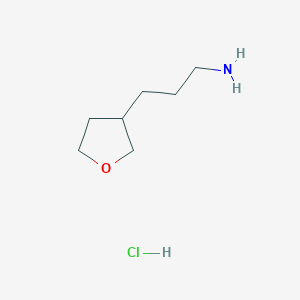
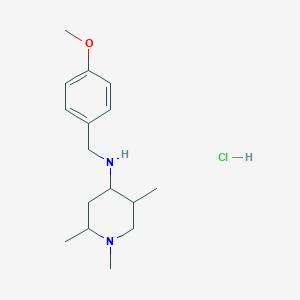
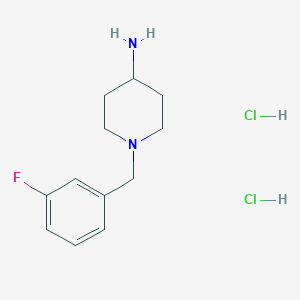
![4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1391303.png)
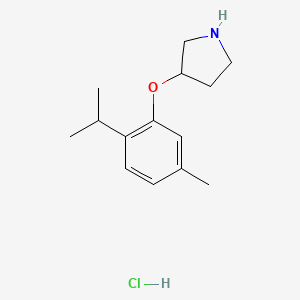
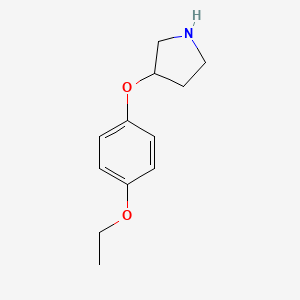
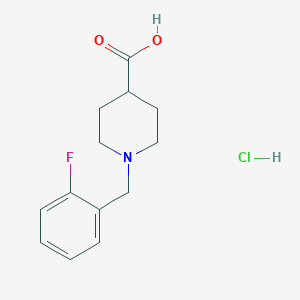
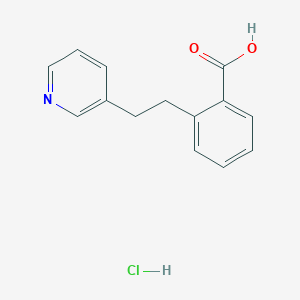
![4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B1391312.png)
![3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B1391316.png)